molecular formula C11H15NO2 B2514467 3-hydroxy-N,N-dimethyl-2-phenylpropanamide CAS No. 96392-51-7

3-hydroxy-N,N-dimethyl-2-phenylpropanamide

Cat. No. B2514467
CAS RN: 96392-51-7
M. Wt: 193.246
InChI Key: NZEZYCMMBLIPHG-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide

3-hydroxy-N,N-dimethyl-2-phenylpropanamide, also known as (\u00b1)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide, is a compound with the molecular formula C17H19NO2. The crystal structure of this compound has been determined, showing the hydroxyl group bound to the \u03b2-C atom and the phenyl group bound to the \u03b1-C atom in a trans conformation. The structure is stabilized by intermolecular hydrogen bonds between carbonyl and hydroxy O atoms .

Synthesis Analysis

The synthesis of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide involves the treatment of (\u00b1)-cis-N-(3-methyl-4-piperidyl)-N-phenylpropanamide with styrene oxide, yielding a mixture of (\u00b1)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide and (\u00b1)-cis-N-[1-(2-hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide .

Molecular Structure Analysis

The crystal structure of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide has been determined, showing specific conformation and hydrogen bond interactions .

Chemical Reactions Analysis

Chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles have been studied, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxy-N,N-dimethyl-2-phenylpropanamide include its crystal structure, stability, and hydrogen bond interactions .

Relevant Case Studies

No specific case studies related to 3-hydroxy-N,N-dimethyl-2-phenylpropanamide were found in the provided abstracts.

References

  • Synthesis and spectral analysis of (\u00b1)-cis-N-[1-(2-hydroxy-2-phenyl-ethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide and (\u00b1)-cis-N-[1-(2-hydroxy-1-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide
  • (\u00b1)\u2010threo\u20103\u2010Hydroxy\u20102,3\u2010diphenylpropanoic Acid Dimethylamide
  • Synthesis and Characterization of New Highly Soluble Polyamides Derived from \u03b1, \u03b1\u2019-Bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-Diisopropylbenzene
  • Crystal Structures of Two (3S,4aS, 8aS)-N-(1,1-dimethyl)decahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phenylbutyl]-3-isoquinolinecarboxamide. Hemihydrates: Compounds with Moderate Activity as Aspartyl Protease Inhibitors
  • Chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. Synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines

Scientific Research Applications

Antioxidant Activities

Hydroxycinnamates, including derivatives of phenylpropanoids like 3-hydroxy-N,N-dimethyl-2-phenylpropanamide, demonstrate significant antioxidant activities. These compounds are prevalent in various food groups and exhibit antioxidant activity by scavenging different radicals, including hydroxyl, superoxide, and peroxyl radicals. Their mechanism involves chain-breaking antioxidants and acting as reducing agents. This wide-ranging antioxidant capacity suggests potential for health promotion and disease risk reduction, particularly through dietary sources rich in hydroxycinnamates (Shahidi & Chandrasekara, 2010).

Neuroplasticity and Antidepressant Effects

Research into neuroplasticity, a fundamental process in brain adaptation and recovery, highlights the potential therapeutic efficacy of compounds affecting neuroplastic pathways. Studies on ketamine and classical psychedelics, which share mechanistic pathways with hydroxy-N,N-dimethyl-2-phenylpropanamide derivatives, suggest that modulating glutamate or serotonin receptors can induce synaptic and structural changes. This includes increased glutamate release, activation of AMPA receptors, and promotion of growth factors leading to synaptogenesis, especially in the prefrontal cortex. Such effects are promising for the development of new antidepressants that facilitate neuroplasticity (Aleksandrova & Phillips, 2021).

Environmental Degradation and Toxicology

A comprehensive review of the degradation pathways of acetaminophen by advanced oxidation processes (AOPs) sheds light on the environmental fate of structurally similar compounds, including 3-hydroxy-N,N-dimethyl-2-phenylpropanamide. AOPs lead to various by-products and illuminate the Fukui function as a method for predicting reactive sites in molecules. This information is crucial for understanding the environmental impact and potential risks associated with the release of such compounds and their by-products (Qutob et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-hydroxy-N,N-dimethyl-2-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEZYCMMBLIPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N,N-dimethyl-2-phenylpropanamide

CAS RN

96392-51-7
Record name 3-hydroxy-N,N-dimethyl-2-phenylpropanamide
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